5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine

Medicinal Chemistry Cross-Coupling Chemoselectivity

Sequential diversification of the pyrrolotriazine core often requires inefficient linear synthesis if the non-brominated analog is used. This 5-bromo-2,4-dichloro derivative provides the optimal solution, featuring an orthogonal C5-Br handle for late-stage functionalization absent in simpler analogs. · Enables chemoselective sequential Pd-catalyzed cross-coupling via differentiated C-Br/C-Cl bond reactivity. · Direct route to C-nucleoside analogs via metal-halogen exchange, critical for antiviral RdRp inhibitor discovery. · Reduces synthetic step count for SAR exploration at the 5-position, accelerating hit-to-lead programs.

Molecular Formula C6H2BrCl2N3
Molecular Weight 266.91 g/mol
Cat. No. B12283961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine
Molecular FormulaC6H2BrCl2N3
Molecular Weight266.91 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1Br)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C6H2BrCl2N3/c7-3-1-2-12-4(3)5(8)10-6(9)11-12/h1-2H
InChIKeyAHSHMRVLPMSFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine: A Versatile Heterocyclic Building Block


5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine (CAS 2216746-83-5) is a polyhalogenated heterocyclic building block belonging to the pyrrolo[2,1-f][1,2,4]triazine class . Its core structure, also the parent moiety of the antiviral drug remdesivir, provides a rigid, electron-deficient scaffold [1]. This compound is characterized by three reactive halogen substituents—a bromine atom at the 5-position and chlorine atoms at the 2- and 4-positions [2]. This specific substitution pattern makes it a strategically useful intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and nucleoside analogs via selective, sequential functionalization [3].

Orthogonal C5-Br handle for late-stage functionalization
Chemoselective sequential diversification (Br vs Cl)
Pyrrolotriazine scaffold relevant to kinase inhibitor and nucleoside analog synthesis

Advantages of 5-Bromo over 2,4-Dichloro Pyrrolotriazine in Multi-Step Synthesis


Direct substitution with simpler 2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine analogs is not a viable option for programs requiring sequential diversification. The presence of the 5-bromo substituent in this specific compound provides an orthogonal, highly reactive handle for late-stage functionalization, such as cross-coupling, that is absent in non-brominated analogs [1]. Without this pre-installed handle, introducing substitution at the 5-position would necessitate additional, often inefficient, synthetic steps . Furthermore, the differential reactivity of the C-Br bond versus the C-Cl bonds allows for precise chemoselective control, enabling stepwise construction of complex molecules that is impossible with a uniformly halogenated or unsubstituted core [2]. This strategic advantage directly translates to reduced synthetic step count and higher overall efficiency, which are critical procurement considerations for medicinal chemistry and process R&D groups.

Target
5-Bromo-2,4-dichloro derivative
Substitute
2,4-Dichloro analog
Late-stage diversification capability
Target Pre-installed C5-Br enables direct cross-coupling without additional steps.
Substitute No orthogonal handle at C5; requires linear, multi-step functionalization.
Chemoselective control
Target Differential C-Br/C-Cl reactivity allows ordered, sequential derivatization.
Substitute Uniform chlorination prevents selective, stepwise construction.

5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine: Comparative Evidence


C5 Bromo Handle Provides Orthogonal Reactivity

The key differentiation from the 2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine analog is the presence of the C5-Br bond. This bond provides an orthogonal reactive handle that allows for chemoselective functionalization at the 5-position, typically via palladium-catalyzed cross-coupling, without affecting the 2- and 4-chloro substituents [1]. The 2,4-dichloro analog lacks this handle, requiring the 5-position to remain unsubstituted or to be functionalized through less efficient, non-selective methods, thereby limiting its utility in multi-step synthesis . This difference is fundamental and dictates the compound's strategic value as a building block.

Orthogonal reactivity
Class-level
Present vs. Absent of C5-Br handle
Supports orthogonal diversification strategy
Fundamental structural differentiation; no quantitative data
Medicinal Chemistry Cross-Coupling Chemoselectivity Building Block

Direct C5 Amination without Transition Metals

In a study on a closely related core structure, 5-bromo-2,4-dichloropyrrolo[2,3-d]pyrimidine, direct amination at the 5-position was achieved without transition metals or catalysts, yielding the desired product in a range of 32–86% across ten examples [1]. While this data is for a pyrimidine core, it provides a strong class-level inference for the reactivity of the 5-bromo-2,4-dichloro substitution pattern in a pyrrolo-diazine system. The direct, catalyst-free amination of the 5-bromo position demonstrates a significant synthetic advantage in terms of operational simplicity and cost-effectiveness, which is likely translatable to the pyrrolo[2,1-f][1,2,4]triazine analog.

Direct amination potential
Class-level
Yield range 32–86% reported for related pyrrolo-pyrimidine core
Indicates potential for catalyst-free C5 amination
Data from analogous scaffold; transferability requires verification
Synthetic Methodology Amination Yield Optimization Procurement

Market Availability and Purity vs. Unsubstituted Core

From a procurement standpoint, the 5-bromo-2,4-dichloro derivative is available from specialized suppliers at a defined purity and cost, reflecting its status as a more advanced intermediate. For instance, the target compound is listed with a purity of 98% and a price of £157.00 for 100 mg . In contrast, the simpler 2,4-dichloro analog is more widely available from major distributors like Sigma-Aldrich with a standard purity of 97% and a significantly lower price point per unit mass . This difference in market profile and cost structure quantifies the added value of the pre-installed bromine handle, which directly correlates to the compound's higher synthetic utility and the reduced number of in-house synthetic steps it enables.

Market profile
Data to verify
98% purity, premium pricing vs. 97% unbrominated analog
Reflects advanced intermediate value proposition
Supplier-listed data; confirm current lot specifications
Procurement Supply Chain Purity Analysis Cost Analysis

5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine: Key Applications


Divergent Synthesis of 5-Substituted Kinase Inhibitors

This compound is the optimal starting material for medicinal chemistry programs aiming to explore structure-activity relationships (SAR) at the 5-position of the pyrrolotriazine core. The presence of the orthogonal C5-Br handle allows for the rapid, late-stage introduction of diverse aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Negishi cross-couplings [1]. This strategy enables the parallel synthesis of focused compound libraries for screening against kinase targets such as DYRK1A, VEGFR-2, and FGFR, where substitution at this position is known to modulate potency and selectivity [2]. The alternative approach of using a non-brominated core would require a multi-step, linear sequence to achieve the same diversification, making the 5-bromo derivative a more efficient choice for hit-to-lead and lead optimization campaigns.

C-Nucleoside Synthesis for Antiviral Agents

Given that the pyrrolo[2,1-f][1,2,4]triazine scaffold is the parent moiety of the antiviral drug remdesivir, this 5-bromo-2,4-dichloro derivative serves as a key intermediate for the synthesis of novel C-nucleoside analogs [1]. The 5-bromo position can be utilized for metal-halogen exchange and subsequent C-glycosylation, a critical step in the construction of C-nucleosides, as demonstrated in process research for remdesivir manufacturing [2]. This compound offers a direct route to introducing the sugar moiety at the 5-position, a feature that is not accessible from the 2,4-dichloro analog, which is typically used for earlier-stage core construction. This makes it a valuable building block for antiviral drug discovery groups focused on RNA-dependent RNA polymerase (RdRp) inhibitors.

Chemoselective Sequential Functionalization for Complex Heterocycles

The differential reactivity of the three halogen atoms (C5-Br, C2-Cl, and C4-Cl) provides a platform for chemoselective, sequential functionalization, a cornerstone of efficient complex molecule synthesis. The C5-Br bond is the most reactive, enabling a first-step diversification under mild conditions [1]. This can be followed by selective displacement of the C4-Cl bond, which is more electrophilic than the C2-Cl position, allowing for a second orthogonal functionalization [2]. Finally, the C2-Cl can be addressed, providing a third point of diversity. This ordered reactivity profile, which is absent in less substituted analogs, is a significant advantage for synthetic chemists in both academic and industrial settings, enabling the rapid assembly of highly decorated pyrrolotriazine scaffolds for advanced biological testing.

Direct Amination to 2,4,5-Triamino Pyrrolotriazine Derivatives

Based on class-level evidence from a related pyrrolo[2,3-d]pyrimidine system, this compound is a strong candidate for direct, catalyst-free amination at the 5-position [1]. This methodology, which has been shown to proceed in yields of 32–86% on an analogous core, offers a simple and cost-effective route to 5-amino-substituted pyrrolotriazines. These diamino- and triamino-substituted derivatives are valuable building blocks in their own right, serving as precursors to more complex heterocycles or as potential pharmacophores. For process chemists, the ability to perform a key amination step without transition metals significantly reduces the cost and complexity of the synthesis, making this compound an attractive procurement choice for scale-up activities.

Application
Selection Property
Validation Focus
Divergent kinase inhibitor SAR
Orthogonal C5-Br cross-coupling site
Late-stage diversification efficiency
C-Nucleoside analog synthesis
Metal-halogen exchange at C5
C-Glycosylation outcome and stereochemistry
Sequential heterocycle assembly
Differential halogen reactivity (Br > Cl4 > Cl2)
Stepwise functionalization order and selectivity
Direct amination to triamino derivatives
Potential for catalyst-free C5 amination
Reaction yield and scope confirmation on target scaffold
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